molecular formula C23H24N4O4S B2704968 2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894027-21-5

2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2704968
CAS RN: 894027-21-5
M. Wt: 452.53
InChI Key: UCMGHXWDISEFPX-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an amine group, a thioether group, a carboxamide group, and a pyrimidine ring. The presence of these functional groups suggests that this compound could potentially participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amine group can participate in acid-base reactions, the thioether group can undergo oxidation, and the carboxamide group can participate in hydrolysis reactions .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole Derivatives : Research on imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, shows these compounds have been reviewed for their antitumor activities. Some of these compounds have advanced to preclinical testing stages, indicating their potential for the development of new antitumor drugs and other compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pharmacological Properties of Metoclopramide

Metoclopramide : Although primarily known for its use in gastrointestinal diagnostics and treatment of vomiting, metoclopramide's comprehensive pharmacological profile, including effects on gastric emptying and the central nervous system, could provide a template for understanding how structurally or functionally related compounds might be applied in medical research (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Plant Betalains: Chemistry and Biochemistry

Plant Betalains : The study on betalains, pigments derived from betalamic acid, highlights their importance in chemosystematic markers and their potential in food coloration and health due to their safety and various physiological effects. This research underscores the utility of natural compounds in pharmacology and biochemistry (Khan & Giridhar, 2015).

Thiophene Analogues Evaluation

Thiophene Analogues : The synthesis and evaluation of thiophene analogues of carcinogens provide insights into the potential carcinogenicity of structurally related compounds. This kind of research is critical for understanding the biological effects of novel chemical entities and their potential risks (Ashby, Styles, Anderson, & Paton, 1978).

TOAC in Peptide Studies

TOAC in Peptides : The application of TOAC, a spin label amino acid, in studying peptides showcases how specific chemical modifications can be used to explore peptide dynamics, structure, and interactions with other molecules, offering a methodological perspective relevant to research on other complex compounds (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Without specific information, it’s difficult to provide a detailed safety assessment.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-27-22(30)19(21(29)26-17-6-4-3-5-7-17)14-25-23(27)32-15-20(28)24-13-12-16-8-10-18(31-2)11-9-16/h3-11,14H,12-13,15H2,1-2H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMGHXWDISEFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-((4-methoxyphenethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

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